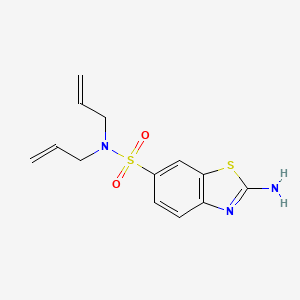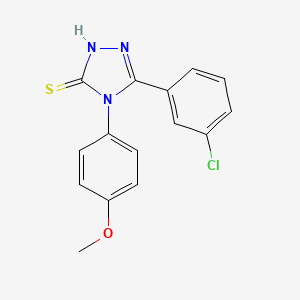![molecular formula C19H14BrClN2O3S B3508260 N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3508260.png)
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in oncology. This compound was first synthesized by Bayer AG in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential clinical uses.
Mecanismo De Acción
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 exerts its anticancer effects through several mechanisms. It inhibits the activity of RAF kinases, which are involved in the activation of the MAPK/ERK signaling pathway that promotes cell growth and survival. It also inhibits the activity of VEGFR-2, which is involved in the promotion of angiogenesis and tumor growth. Additionally, N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 has been shown to induce apoptosis in cancer cells and inhibit the activity of other key signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in xenograft models of various types of cancer. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of several key signaling pathways involved in tumor growth and metastasis. Additionally, N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of experimental results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006. One area of focus is the development of combination therapies that can enhance its anticancer effects. Another area of focus is the development of biomarkers that can predict response to N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006, which may help to identify patients who are most likely to benefit from this therapy. Additionally, there is ongoing research into the development of second-generation RAF inhibitors that may have improved efficacy and fewer off-target effects than N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in oncology. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This has led to its development as a targeted therapy for several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(4-bromo-3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3S/c20-17-11-10-15(12-18(17)21)22-19(24)13-6-8-14(9-7-13)23-27(25,26)16-4-2-1-3-5-16/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZQWXYEYAHLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3508178.png)
![N-{2-[4-(2-chloro-5-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3508185.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3508189.png)
![4-chloro-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3508202.png)

![2-[(4-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3508211.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B3508224.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3508231.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid](/img/structure/B3508236.png)
![ethyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B3508240.png)
![2-{4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-methoxyphenoxy}acetamide](/img/structure/B3508244.png)


